

Application Note: Detection of pCHK1 Levels by Western Blot Following GDC0575 Treatment

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Compound of Interest

Compound Name: GDC0575 hydrochloride

Cat. No.: B607620

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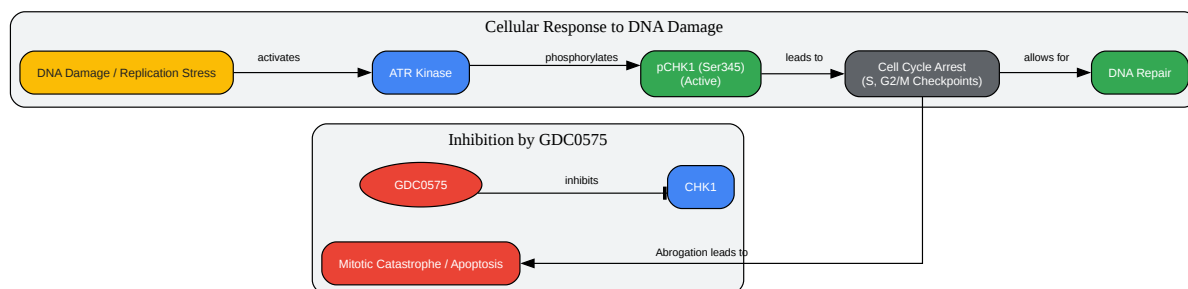
Audience: Researchers, scientists, and drug development professionals.

Introduction:

Checkpoint Kinase 1 (CHK1) is a crucial serine/threonine kinase that plays a central role in the DNA damage response (DDR) and cell cycle checkpoint control.^{[1][2][3]} Upon DNA damage or replication stress, the upstream kinase Ataxia Telangiectasia and Rad3-related (ATR) phosphorylates and activates CHK1 at sites such as Serine 345 (pCHK1).^{[2][4]} This activation leads to cell cycle arrest, providing time for DNA repair.^{[4][5]} GDC0575 is a potent and highly selective small-molecule inhibitor of CHK1.^{[5][6]} By inhibiting CHK1, GDC0575 can abrogate the S and G2/M checkpoints, leading to mitotic catastrophe and apoptosis in cancer cells, particularly when combined with DNA-damaging agents.^{[5][6][7]} Therefore, assessing the phosphorylation status of CHK1 is a key pharmacodynamic marker for confirming the on-target activity of GDC0575. This application note provides a detailed protocol for the detection of pCHK1 (Ser345) levels in cultured cancer cells treated with GDC0575 using the Western blot technique.

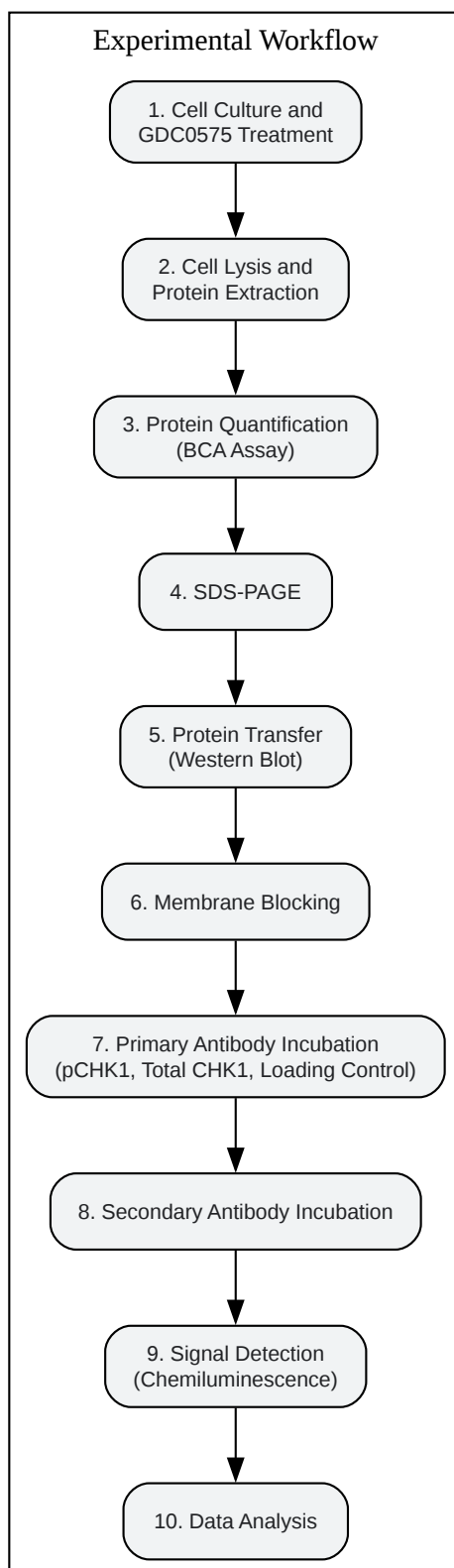
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the ATR-CHK1 signaling pathway and the inhibitory effect of GDC0575, as well as the general experimental workflow for the Western blot protocol.



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Figure 1: GDC0575 inhibits CHK1, preventing its phosphorylation and abrogating cell cycle arrest.



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